acetic acid CAS No. 2865-60-3](/img/structure/B12879490.png)
[Hydroxy(phenyl)phosphoryl](phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid is an organophosphorus compound with the molecular formula C9H11O4P It is known for its unique chemical structure, which includes both a hydroxyl group and a phosphoryl group attached to a phenylacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphoryl group can be reduced to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Oxophosphoryl)-2-phenylacetic acid.
Reduction: Formation of 2-(Phosphine oxide)-2-phenylacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a flame retardant and as an additive in polymer production to enhance material properties
Mécanisme D'action
The mechanism of action of 2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxyphenyl)phosphonic acid: Similar structure but with a phosphonic acid group instead of a phosphoryl group.
2-Hydroxy-5-methoxyphenylphosphonic acid: Contains a methoxy group in addition to the hydroxyl and phosphoryl groups
Uniqueness
2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
2865-60-3 |
|---|---|
Formule moléculaire |
C14H13O4P |
Poids moléculaire |
276.22 g/mol |
Nom IUPAC |
2-[hydroxy(phenyl)phosphoryl]-2-phenylacetic acid |
InChI |
InChI=1S/C14H13O4P/c15-14(16)13(11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,13H,(H,15,16)(H,17,18) |
Clé InChI |
HWYUCJKANQKHDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)P(=O)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


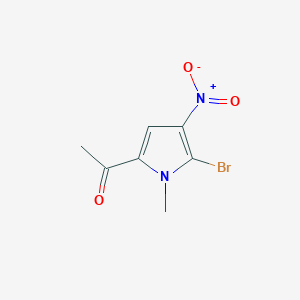
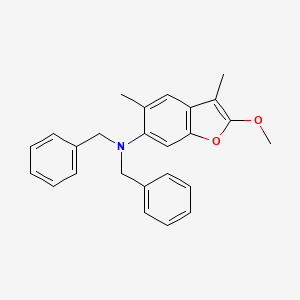
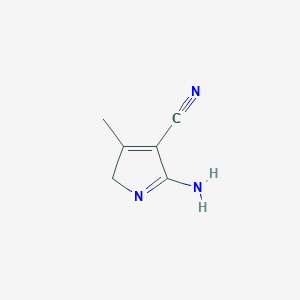
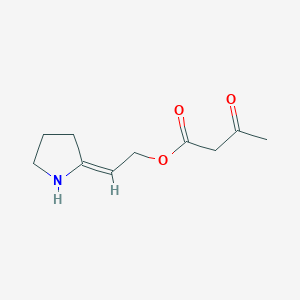


![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
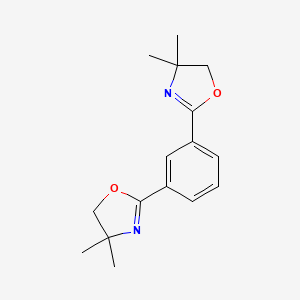
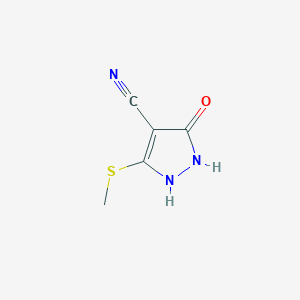
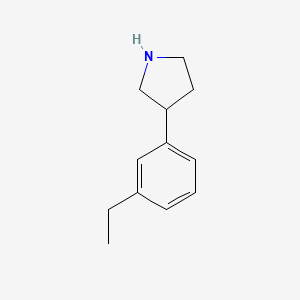
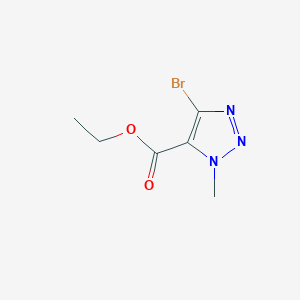
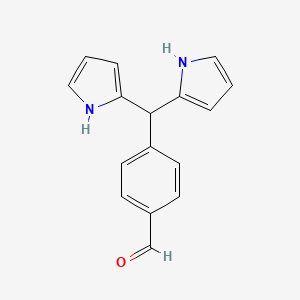
![7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2h-pyrano[4,3-d][1,3]oxazol-2-one](/img/structure/B12879466.png)

